2,6,10,14,18-Pentamethylnonadecane
Description
Properties
CAS No. |
55191-61-2 |
|---|---|
Molecular Formula |
C24H50 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
2,6,10,14,18-pentamethylnonadecane |
InChI |
InChI=1S/C24H50/c1-20(2)12-8-14-22(5)16-10-18-24(7)19-11-17-23(6)15-9-13-21(3)4/h20-24H,8-19H2,1-7H3 |
InChI Key |
OJXBLWMIJXWKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of 2,6,10,14,18 Pentamethylnonadecane
Geological Archives and Hydrocarbon Reservoirs
2,6,10,14,18-Pentamethylnonadecane is a recognized molecular fossil found within various geological settings. Its chemical stability allows it to be preserved over geological timescales, making it a useful biomarker for geochemists.
The analysis of organic matter in marine sediments often reveals the presence of this compound. Its occurrence is significant for interpreting the depositional environment at the time of sediment formation. The preservation of this and other highly branched isoprenoids is generally indicative of anoxic (oxygen-deficient) to dysoxic (low oxygen) conditions. These conditions are necessary to prevent the microbial degradation of such complex organic molecules.
This isoprenoid hydrocarbon has been identified in ancient sediments and petroleum reservoirs. Its presence in these geological formations is a result of the diagenesis and thermal maturation of organic matter derived from once-living organisms. The study of isoprenoid hydrocarbons like this compound was part of the "biomarker revolution" that began in the 1960s, which allowed for correlations between source rocks and crude oils scribd.com.
The distribution and abundance of this compound in hydrocarbon source rocks can provide information about the thermal maturity of the rock. As organic matter in source rocks is subjected to increasing temperature and pressure with burial depth, complex organic molecules undergo cracking and rearrangement, leading to the formation of stable saturated hydrocarbons like this compound. Geochemical analysis of shale intervals from formations such as the Oligocene Tineh Formation in the offshore Nile Delta, which are considered potential oil- and gas-prone source rocks, involves the characterization of such biomarkers acs.org.
Biological Sources (Non-Human Organisms)
The ultimate origin of this compound found in geological records lies in biological sources. While its direct biosynthesis has not been extensively studied in all potential organisms, the precursors and related compounds are known to be produced by certain microorganisms.
Microorganisms are a significant source of a vast array of organic compounds, including isoprenoids. The biosynthesis of isoprenoids is a fundamental metabolic pathway in many microbes.
Certain highly branched isoprenoids are known to be associated with organisms that thrive in hypersaline (high salt) environments. While direct production of this compound by these specific microorganisms is a subject of ongoing research, the established association of other highly branched isoprenoids with hypersaline microbial mats suggests a potential link. Halophilic archaea are known to synthesize isoprenoids through the mevalonate (B85504) pathway wikipathways.org. The isoprenoid precursor, isopentenyl pyrophosphate (IPP), is synthesized via this pathway, which then leads to the formation of various isoprenoids that are detected in the membranes of these organisms wikipathways.org. Haloalkaliphilic microorganisms, which thrive in conditions of both high salinity and alkaline pH, are also known to produce a variety of secondary metabolites.
Microbial Production
Contributions from Algal Species, e.g., Dunaliella salina
The green microalga Dunaliella salina is renowned for its ability to thrive in hypersaline environments and is a significant source of various commercially valuable compounds. Scientific investigations into the chemical composition of D. salina have predominantly focused on its high concentration of carotenoids, particularly β-carotene, which it produces under stress conditions. Furthermore, numerous studies have characterized its fatty acid profile and glycerol content, which play crucial roles in its adaptation to high salinity. However, detailed analyses of the hydrocarbon fraction of D. salina have not reported the presence of this compound.
Occurrence in Terrestrial Flora, e.g., Philodendron heleniae
The genus Philodendron encompasses a wide variety of plant species known for their diverse chemical compositions, which often include a range of volatile and semi-volatile organic compounds. Research into the phytochemical profile of Philodendron heleniae has identified various metabolites, including phenolic compounds, terpenoids, and lipid-like molecules. These studies contribute to the chemotaxonomic understanding of the Araceae family. Nevertheless, within the existing body of research, there is no mention of the isolation or identification of this compound from Philodendron heleniae.
Biosynthetic and Diagenetic Pathways of 2,6,10,14,18 Pentamethylnonadecane
Biogenic Precursor Analysis
The biosynthetic origins of 2,6,10,14,18-pentamethylnonadecane are primarily traced back to specific lipid molecules found in certain microorganisms. The analysis of these biogenic precursors is crucial for understanding the initial inputs of organic matter into sedimentary environments.
Derivation from Chlorophyll-Derived Phytol (B49457) or Archaebacterial Phytenes
The leading hypothesis for the origin of this compound is the diagenetic alteration of phytol, a side chain of chlorophyll (B73375), or phytenes from archaebacteria. researchgate.net Phytol (C20H40O), an acyclic diterpene alcohol, is an integral component of chlorophyll molecules in photosynthetic organisms. During the initial stages of sedimentation, the degradation of chlorophyll can release phytol into the environment.
Alternatively, archaebacteria, a domain of single-celled microorganisms, synthesize membrane-spanning lipids that can include C20 phytenes. These isoprenoid structures are considered another major precursor for the formation of this compound. researchgate.net The presence of this compound in geological samples can therefore indicate contributions from either photosynthetic life or archaebacteria to the organic matter.
Molecular Marker Differentiation based on Biochemical Compositions
For instance, the co-occurrence of other biomarkers, such as pristane (B154290) and phytane (B1196419), and their relative abundance, can offer insights. A high pristane/phytane ratio is often indicative of an oxic depositional environment where chlorophyll-derived phytol was the primary precursor. Conversely, a low pristane/phytane ratio can suggest anoxic conditions and a significant contribution from archaebacterial lipids.
Geochemical Transformation Processes
Following the deposition of the biogenic precursors, a series of complex geochemical reactions, collectively known as diagenesis, transform the original organic molecules into the saturated alkanes found in ancient sediments and petroleum.
Sulfur Incorporation Mechanisms during Diagenesis
A key diagenetic pathway for the formation of this compound involves the incorporation of sulfur. researchgate.net During early diagenesis, in anoxic and sulfate-rich environments, elemental sulfur and polysulfides can react with the unsaturated bonds present in phytol or phytenes. researchgate.net This process, known as sulfurization, leads to the formation of sulfur-containing organic compounds.
These sulfurized isoprenoids can then undergo further thermal alteration during burial and maturation. The carbon-sulfur bonds, being weaker than carbon-carbon bonds, can be cleaved, leading to the release of a saturated isoprenoid alkane like this compound. wikipedia.org This pathway is a recognized mechanism for the preservation of labile organic matter that might otherwise be lost.
Thermal Maturation Influences on Lipid Sources
The ultimate composition of the organic matter in mature sediments and petroleum is heavily influenced by thermal maturation. aapg.org As temperature increases with burial depth, the complex organic molecules, including the initially formed sulfurized compounds and other lipid derivatives, undergo cracking and rearrangement.
This thermal stress drives the cleavage of C-S and C-O bonds, leading to the formation of stable saturated hydrocarbons. aapg.org The distribution and abundance of specific biomarkers, including this compound, can be used to assess the thermal maturity of a source rock or oil. aapg.org For example, changes in the ratios of certain isomers or the disappearance of less stable compounds can indicate the temperature range the organic matter has experienced.
Geochemical and Paleoenvironmental Significance As a Biomarker
: Indicators of Depositional Environments
The presence and abundance of 2,6,10,14,18-Pentamethylnonadecane in sedimentary records offer critical clues about the conditions under which the source organic matter was deposited.
While direct and conclusive evidence is still an area of active research, the association of other highly branched isoprenoids with hypersaline microbial mats suggests a potential utility for this compound in identifying such paleoenvironments. Hypersaline environments, characterized by elevated salt concentrations, are often dominated by specific microbial communities, including certain types of archaea and algae that have adapted to these extreme conditions. The analysis of lipid biomarkers from these environments can, therefore, point to the historical presence of such ecosystems.
For instance, studies of modern hypersaline microbial mats have revealed a diverse range of highly branched isoprenoids that are considered diagnostic biomarkers for the inhabiting microorganisms, particularly diatoms. The working hypothesis is that the discovery of this compound in ancient sediments could imply the past existence of similar hypersaline conditions.
| Compound | Potential Environmental Indication | Primary Biological Source (Hypothesized) |
|---|---|---|
| This compound | Hypersaline, Anoxic/Dysoxic | Diatoms, Archaea |
| Pristane (B154290) (C19) | Oxic | Phytol (B49457) (from chlorophyll) |
| Phytane (B1196419) (C20) | Anoxic | Phytol, Archaea |
The preservation of complex organic molecules like this compound is highly dependent on the redox (reduction-oxidation) state of the depositional environment. The presence of this and other highly branched isoprenoids in geological samples generally indicates anoxic (oxygen-deficient) to dysoxic (low oxygen) conditions. In oxygen-rich environments, these complex organic structures would be rapidly degraded by microbial activity.
The classic pristane/phytane ratio is a widely used proxy for paleo-redox conditions. While this compound is not a direct component of this ratio, its relationship with other isoprenoids and its degradation pathways can provide complementary information. The survival of this C24 isoprenoid in the sedimentary record is a strong indicator that the depositional environment was sufficiently reducing to prevent its aerobic decomposition.
Tracing Biological Origins in Geological Records
The specific structure of this compound provides vital clues about its biological precursors, enabling scientists to trace the types of organisms that contributed to the organic matter in ancient sediments.
Distinguishing between different isoprenoid biomarkers is crucial for accurate paleoenvironmental reconstruction. This compound, a C24 isoprenoid, must be clearly differentiated from structurally similar compounds such as the C25 isoprenoid 2,6,10,15,19-Pentamethyleicosane (PME). This differentiation is primarily achieved through gas chromatography-mass spectrometry (GC-MS).
Due to their different carbon numbers and structures, these two compounds will have distinct retention times on a gas chromatograph and will produce unique mass spectra, allowing for their individual identification and quantification. The relative abundance of these and other isoprenoids can then be used to infer specific biological sources and environmental conditions. PME is a recognized biomarker for methanogenic archaea, and its distinct stereochemistry in sediments often matches that found in these microorganisms. In contrast, highly branched isoprenoids like this compound are primarily biosynthesized by specific groups of diatoms.
| Compound | Molecular Formula | Carbon Number | Primary Biological Source | Analytical Differentiation |
|---|---|---|---|---|
| This compound | C24H50 | 24 | Diatoms | GC-MS (Unique retention time and mass spectrum) |
| 2,6,10,15,19-Pentamethyleicosane (PME) | C25H52 | 25 | Methanogenic Archaea | GC-MS (Unique retention time and mass spectrum) |
The identification of this compound in sedimentary records provides strong evidence for the past presence of specific microorganisms, primarily certain groups of diatoms. Highly branched isoprenoids (HBIs) are well-established biomarkers for diatoms, and their presence in sediments is often used to reconstruct past environmental conditions, such as the extent of sea ice.
The analysis of these biomarkers in sediment cores allows for the reconstruction of historical changes in microbial communities and their surrounding environments. For example, an increase in the concentration of this compound in a particular sedimentary layer could indicate a period of increased diatom productivity, possibly linked to changes in nutrient availability, water temperature, or sea ice cover. These reconstructions are invaluable for understanding long-term climate and ecosystem dynamics.
Analytical Methodologies for the Characterization of 2,6,10,14,18 Pentamethylnonadecane
Sample Preparation and Extraction Techniques
Initial preparation and extraction are critical for isolating isoprenoid alkanes from complex sample matrices prior to instrumental analysis.
The extraction of 2,6,10,14,18-Pentamethylnonadecane, a nonpolar hydrocarbon, from various sample types is typically achieved using nonpolar organic solvents. The choice of solvent and extraction method is dictated by the nature of the sample matrix.
An effective method for extracting alkanes from solid samples like plant material or feces is Automated Solid-Liquid Extraction , which utilizes elevated temperatures and pressures. researchgate.net This technique significantly reduces extraction time to approximately 30 minutes per sample and minimizes the required solvent volume to around 10 mL. researchgate.net For instance, alcohol extracts have been successfully used to isolate phytoconstituents, including related long-chain alkanes, for subsequent analysis. phytojournal.com The fundamental principle of these protocols is to use a solvent system in which lipids and hydrocarbons, including branched alkanes, are highly soluble.
Following initial solvent extraction, the resultant extract often contains a complex mixture of compounds. Liquid chromatography (LC) is employed to separate the hydrocarbon fraction from other components, and to further separate the branched alkanes from straight-chain (n-alkanes).
A common approach involves using a silica (B1680970) gel column in high-performance liquid chromatography (HPLC) to isolate the total paraffin (B1166041) fraction (containing both normal and branched alkanes) from the bulk of the sample extract. nih.gov Subsequently, this fraction can be subjected to further separation on a column packed with activated aluminum oxide. nih.gov This secondary step is effective because activated alumina (B75360) can selectively retain long-chain n-alkanes, allowing the iso-alkanes (branched alkanes) like this compound to pass through non-retained. nih.gov For more complex mixtures, such as those derived from pyrolysis, fractionation using alumina column chromatography can be used to yield distinct hydrocarbon, mid-polarity, and polar fractions. researchgate.net While many LC methods focus on isoprenoid intermediates, the principles are applicable to the separation of their parent alkanes. nih.govnih.gov
Chromatographic and Spectrometric Analysis
The definitive identification and quantification of this compound are accomplished using a combination of gas chromatography and mass spectrometry.
Gas chromatography is the primary technique for separating volatile and semi-volatile compounds like long-chain alkanes. The separated iso-alkane fraction from liquid chromatography is introduced into the GC system. nih.gov In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column.
For the analysis of long-chain branched alkanes, a typical setup involves a capillary column, such as a HP-5 or DB-5 (a nonpolar column with a 5% phenyl/95% dimethylpolysiloxane stationary phase), with helium as the carrier gas. frontiersin.orgchromforum.org A temperature-programmed analysis is essential for eluting a wide range of alkanes. A representative temperature program might start at an initial temperature of 80°C, followed by a controlled ramp up to 300-325°C, where the temperature is held for an extended period to ensure the elution of high-molecular-weight compounds. frontiersin.orgchromforum.org The retention time of a branched alkane is typically shorter than that of the n-alkane with the same carbon number. frontiersin.org
Table 1: Example Gas Chromatography (GC) Parameters for Long-Chain Alkane Analysis
| Parameter | Value | Source |
| Column | HP-5 fused quartz capillary (30 m x 0.25 mm x 0.25 µm) | frontiersin.org |
| Carrier Gas | Helium | frontiersin.org |
| Initial Temp | 80°C | frontiersin.org |
| Temp Ramp | 4°C/min to 300°C | frontiersin.org |
| Final Temp Hold | 30 minutes at 300°C | frontiersin.org |
This table presents a representative set of GC parameters; actual conditions may vary based on the specific instrument and sample.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing definitive structural information for compound identification.
As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. phytojournal.comfrontiersin.org The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern of branched alkanes is a key diagnostic feature. Unlike the relatively simple spectra of n-alkanes, the mass spectra of branched alkanes are characterized by preferential cleavage at the branching points, which leads to the formation of more stable secondary carbocations. ic.ac.ukwhitman.edu This results in a series of prominent fragment ions that can be used to deduce the structure of the molecule. whitman.edu The molecular ion (the ion of the intact molecule) for highly branched alkanes may be of low abundance or absent entirely. whitman.edu
The Total Ion Chromatogram (TIC) is a fundamental output of a GC-MS analysis. It is generated by summing the intensities of all ions detected within a specific mass range for each scan performed during the chromatographic run. chromtech.com The result is a graph of total ion intensity versus retention time, which resembles a conventional chromatogram. chromtech.com Each peak in the TIC represents one or more compounds eluting from the GC column at a particular time. chromtech.com
The TIC provides a comprehensive overview of the sample's composition. chromtech.com By selecting a specific peak in the TIC, the analyst can view the underlying mass spectrum for that peak, which is then used to identify the compound, for instance by comparing it to a spectral library like the NIST/EPA/NIH Mass Spectral Library. phytojournal.comwhitman.edu TICs are instrumental in visualizing the separation of complex hydrocarbon mixtures, such as those from environmental samples or biological extracts. researchgate.netresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass Spectral Interpretation for Structural Confirmation
Mass spectrometry, particularly utilizing electron ionization (EI), is a cornerstone in the structural elucidation of this compound. The resulting mass spectrum is characterized by a series of fragment ions that provide a veritable fingerprint of the molecule's branched structure.
The interpretation of the mass spectrum of this compound, a C24 isoprenoid hydrocarbon, relies on the predictable fragmentation patterns of acyclic isoprenoid alkanes. Upon electron ionization, the molecule undergoes fragmentation at the energetically favored positions, which are typically the tertiary carbon atoms where the methyl branches are located. This leads to the formation of a series of carbocations.
A detailed analysis of the mass spectrum reveals characteristic ion series. The fragmentation of the long hydrocarbon chain at the branching points results in a pattern of ions separated by multiples of 14 atomic mass units (amu), corresponding to the loss of CH₂ groups. Key fragment ions in the mass spectrum of isoprenoids are often found at m/z values corresponding to [CₙH₂ₙ₊₁]⁺. For this compound, significant peaks can be observed that arise from cleavage at the C-C bonds adjacent to the methyl-substituted carbons.
The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound, which serves as a crucial resource for its identification. nist.gov While a complete, digitized spectrum is subject to licensing, the availability of this data confirms the established fragmentation pattern. nist.gov The molecular ion peak (M⁺) for this compound (C₂₄H₅₀) would be expected at an m/z of 338.65, though it may be of low intensity or absent in some EI spectra due to the extensive fragmentation of the parent molecule. nist.gov
Table 1: Characteristic Mass Spectral Data for Isoprenoid Hydrocarbons
| Compound | Molecular Formula | Key Fragment Ions (m/z) |
|---|---|---|
| This compound | C₂₄H₅₀ | Not explicitly detailed in search results |
| 2,6,10,14-Tetramethylpentadecane (Pristane) | C₁₉H₄₀ | Not explicitly detailed in search results |
| 2,6,10,14,18-Pentamethyleicosane | C₂₅H₅₂ | 57.0, 72.0, 86.0, 43.0, 127.0 nih.gov |
| 6,10,14-Trimethyl-2-pentadecanone | C₁₈H₃₆O | Not explicitly detailed in search results |
Data compiled from various sources, including the NIST Mass Spectrometry Data Center. nih.govnist.gov
Retention Time Comparison
In gas chromatography (GC), the retention time (t_R) is a critical parameter for the identification of compounds. For this compound, comparing the retention time of an unknown peak in a sample chromatogram to that of an authentic standard analyzed under identical GC conditions is a fundamental identification method.
The retention time of a compound is influenced by several factors, including the column's stationary phase, the temperature program of the GC oven, the carrier gas flow rate, and the column dimensions (length, internal diameter, and film thickness). Therefore, maintaining consistent analytical conditions is paramount for reproducible retention times.
The use of retention indices, such as the Kovats retention index, can provide a more robust method for comparing retention data across different instruments and laboratories. This system relates the retention time of the analyte to that of n-alkane standards. For complex mixtures containing multiple isoprenoid isomers, retention time comparison is essential for tentative identification before confirmation by mass spectrometry.
It is important to note that retention times can vary between different GC systems, even when the same method is employed. chromatographyonline.com Factors such as variations in the calibration of the instrument's mixing system can lead to discrepancies. chromatographyonline.com Therefore, the analysis of a standard on the same instrument is the most reliable approach for retention time-based identification. In the absence of an authentic standard, predicted retention times based on quantitative structure-retention relationship (QSRR) models can be a useful tool, particularly in the analysis of complex samples like those encountered in petrochemistry. nih.govchromatographyonline.com
Isotopic Analysis for Source Attribution
Stable Carbon Isotope Analysis (δ¹³C)
Stable carbon isotope analysis, which measures the ratio of ¹³C to ¹²C (expressed as δ¹³C), is a powerful tool for determining the origin or source of organic compounds, including this compound. The δ¹³C value of a compound is influenced by the isotopic composition of the carbon source and the kinetic isotope effects associated with its biosynthetic or geochemical formation pathways.
In the context of isoprenoids, δ¹³C analysis can help to differentiate between sources such as different types of algae, bacteria, or petroleum reservoirs. The biosynthetic pathways of isoprenoid precursors, like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, can impart distinct isotopic signatures.
The analysis is typically performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). In this technique, the effluent from the GC column is directed into a combustion furnace where the organic compounds are converted to CO₂. The CO₂ is then introduced into an isotope ratio mass spectrometer, which measures the relative abundances of the different isotopologues of CO₂ (e.g., ¹²CO₂ and ¹³CO₂).
While direct δ¹³C data for this compound was not found in the provided search results, the principles of using isotopic labeling and analyzing the resulting isotopologue distributions are well-established for studying isoprenoid biosynthesis. nih.gov This methodology can provide quantitative information on the biosynthetic fluxes and help to elucidate the metabolic pathways involved in the production of these compounds. nih.govnih.gov
Challenges in Isomer Resolution and Identification
A significant analytical challenge in the study of this compound is the resolution and identification of its various isomers. biocompare.com Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. biocompare.com In the case of branched alkanes like this C24 isoprenoid, numerous structural isomers can exist, and their similar physical and chemical properties make them difficult to separate using conventional chromatographic techniques.
The primary challenge lies in achieving sufficient chromatographic resolution to separate the different isomers. Co-elution of isomers can lead to complex mass spectra that are difficult to interpret, hindering unambiguous identification. Even with high-resolution mass spectrometry, which can determine the elemental composition of a molecule with high accuracy, distinguishing between isomers remains a hurdle as they have the same exact mass. biocompare.com
Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can provide enhanced separation power for complex mixtures of isomers. researchgate.net Additionally, the use of different ionization techniques in mass spectrometry, such as soft ionization methods like chemical ionization (CI), can help to preserve the molecular ion, providing crucial information about the molecular weight that might be lost with more energetic ionization methods like EI. researchgate.net
The identification of specific isomers often relies on a combination of high-resolution chromatography, mass spectrometry, and the comparison of retention times and mass spectra with those of authentic standards. However, the commercial availability of all possible isomers of this compound is limited, further complicating definitive identification.
Advanced Research Perspectives and Future Directions in 2,6,10,14,18 Pentamethylnonadecane Studies
Stereochemical Analysis and Its Geochemical Implications
The stereochemistry of isoprenoid alkanes, which refers to the three-dimensional arrangement of their atoms, can provide profound insights into their biological origins and subsequent geological processing. In archaeal membrane lipids, the isoprenoid chains are characterized by a specific stereochemistry at their chiral centers. nih.gov The stereochemical configuration of these lipids in Archaea is notably distinct from the fatty acid-based phospholipids (B1166683) found in Bacteria and Eukarya. nih.gov
Future research will focus on the detailed stereochemical analysis of 2,6,10,14,18-pentamethylnonadecane found in ancient sediments and petroleum reservoirs. By comparing the stereochemistry of the geologically preserved molecule to that of the lipids in modern Archaea, scientists can assess the extent of thermal maturation and other diagenetic alterations the biomarker has undergone over geological time. This information is crucial for accurately interpreting the paleoenvironmental signals carried by this molecule.
Table 1: Geochemical Insights from Stereochemical Analysis
| Research Focus | Geochemical Implication |
| Comparison of ancient and modern stereoisomers | Assessment of thermal maturity and diagenesis |
| Identification of specific stereoisomers | Potential to link to specific archaeal lineages |
| Analysis of racemization extent | A proxy for the thermal history of a sedimentary basin |
Elucidation of Specific Enzymatic Pathways in Relevant Microorganisms
Ongoing research is aimed at identifying and characterizing the complete set of enzymes involved in the biosynthesis of the C24 isoprenoid lipids in methanogenic and other archaea. nih.gov This involves a combination of genomic analysis to identify candidate genes and biochemical studies to confirm the function of the encoded enzymes. A deeper understanding of these enzymatic pathways will allow for more precise interpretations of the presence and abundance of this compound in environmental samples.
Table 2: Key Aspects of Enzymatic Pathway Research
| Research Area | Scientific Goal |
| Genomic analysis | Identification of genes encoding for isoprenoid synthesis enzymes |
| Biochemical assays | Functional characterization of putative enzymes |
| Comparative genomics | Understanding the evolution of isoprenoid biosynthesis in Archaea |
Development of Enhanced Analytical Techniques for Trace Analysis in Complex Matrices
Detecting and quantifying this compound in geological samples such as crude oils, source rocks, and sediments presents a significant analytical challenge. This is due to its low concentrations and the highly complex nature of the surrounding organic matrix. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of such biomarkers.
Future advancements in this area will focus on developing more sensitive and selective analytical methods. This includes the use of multidimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) to improve the separation of isomeric compounds and enhance sensitivity. Furthermore, the development of new extraction and clean-up procedures will be crucial for removing interfering compounds and enabling the accurate quantification of trace amounts of this compound.
Integrative Studies Combining Biomarker Analysis with Geological and Biological Data
The full potential of this compound as a biomarker is realized when its analysis is integrated with other lines of evidence. This includes geological data on the depositional environment and thermal history of the sediments, as well as biological data from studies of modern archaeal ecosystems.
Future research will increasingly adopt a multi-faceted approach, combining biomarker data with stable isotope analysis, DNA sequencing of ancient and modern microbial communities, and detailed sedimentological studies. For instance, by correlating the abundance of this compound with the presence of genes for methanogenesis in ancient sediments, a more direct link between this biomarker and past methane (B114726) cycling can be established. These integrative studies will provide a more holistic understanding of the role of Archaea in past and present ecosystems.
Q & A
Q. What analytical techniques are recommended for identifying 2,6,10,14,18-Pentamethylnonadecane in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying branched alkanes like this compound. Retention indices and fragmentation patterns should be cross-referenced with existing databases. For example, branched alkanes such as 2,6,10,14-tetramethylhexadecane exhibit diagnostic peaks at m/z 85 and 113, with retention times proportional to carbon chain length .
| Compound | Retention Time (min) | Key Fragments (m/z) |
|---|---|---|
| 2,6,10,14-Tetramethylhexadecane | 14.4 | 85, 113, 183 |
| Pentadecane | 13.8 | 57, 71, 85 |
| Table 1: GC-MS parameters for related branched alkanes |
Q. What safety protocols are critical for handling this compound in laboratory settings?
While direct toxicity data for this compound is limited, analogous branched alkanes (e.g., 2,6,10,14-tetramethylpentadecane) require PPE such as nitrile gloves, lab coats, and P95 respirators for aerosol protection . Ensure adequate ventilation (≥6 air changes/hour) and avoid drainage contamination. Storage at 0–6°C in inert atmospheres enhances stability .
Q. How can researchers achieve high-purity synthesis of this compound?
Purification via silica gel chromatography (hexane:ethyl acetate, 98:2) effectively isolates branched alkanes. Post-synthesis, confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹³C NMR for methyl branching) and differential scanning calorimetry (DSC) to verify thermal stability .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for this compound?
A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours). Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing side products like alkenes . For example, a central composite design (CCD) reduced isomerization in tetramethylhexadecane synthesis by 18% .
Q. How should researchers resolve contradictions in spectroscopic data during structural confirmation?
Discrepancies in NMR or mass spectra may arise from isomeric impurities or steric hindrance. Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS (HRMS). For instance, misassigned methyl groups in N,N,2,4,6-pentamethylanilinium were corrected via single-crystal XRD .
Q. What computational methods predict the environmental persistence of this compound?
Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model degradation pathways. Parameters include logP (octanol-water partition coefficient) and biodegradation half-life. For analogous compounds (e.g., pentamethylnaphthalene), QSAR models estimate half-lives >60 days in soil, indicating moderate persistence .
Q. How can orthogonal experimental design improve multi-factor analysis in degradation studies?
Use Taguchi orthogonal arrays (e.g., L₁₆ matrix) to test variables like pH (4–10), UV intensity (10–50 mW/cm²), and microbial consortia. ANOVA prioritizes factors affecting degradation rates. A similar approach reduced tetramethylhexadecane half-life by 40% under UV/ozone conditions .
Methodological Notes
- Data Contradictions : Cross-check retention indices (GC-MS) and fragmentation patterns with reference libraries. Misidentification risks increase with structural analogs (e.g., 2,6,10,14-tetramethyl vs. pentamethyl chains) .
- Software Tools : Leverage cheminformatics platforms (e.g., Schrödinger, ACD/Labs) for spectral simulation and environmental fate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
